Product packaging for (5alpha,17alpha)-17-Hydroxyestran-3-one(Cat. No.:CAS No. 22786-93-2)

(5alpha,17alpha)-17-Hydroxyestran-3-one

Cat. No.: B590186
CAS No.: 22786-93-2
M. Wt: 276.42
InChI Key: RHVBIEJVJWNXBU-PUQYTDRFSA-N
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Description

(5alpha,17alpha)-17-Hydroxyestran-3-one is a steroid compound of significant interest in biochemical research, particularly in the study of steroid metabolism and hormone signaling pathways. Its 5alpha-reduced configuration is a key structural feature, as 5alpha-reductase is the enzyme responsible for converting testosterone into the more potent androgen dihydrotestosterone (DHT); this enzyme is a well-established target in treating conditions like benign prostatic hyperplasia and androgenic alopecia . Researchers can utilize this compound to investigate the intricate mechanisms of steroid hormones and the functional consequences of 5alpha-reduction. The specific stereochemistry of the (5alpha,17alpha) isomer provides a valuable tool for probing the structural requirements for ligand-receptor interactions and for studying the biosynthesis and metabolic fate of steroidal molecules. As a reference standard, it enables the accurate identification and quantification of steroid metabolites in various experimental models. This compound is presented to the scientific community to support advanced research in endocrinology and molecular biology, facilitating a deeper understanding of steroidal function and regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B590186 (5alpha,17alpha)-17-Hydroxyestran-3-one CAS No. 22786-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVBIEJVJWNXBU-PUQYTDRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857761
Record name (5alpha,17alpha)-17-Hydroxyestran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22786-93-2
Record name (5alpha,17alpha)-17-Hydroxyestran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5alpha,17alpha 17 Hydroxyestran 3 One

Strategies for Total Synthesis

The complete construction of the complex steroidal backbone from non-steroidal starting materials is a significant challenge in organic chemistry. These multistep sequences must meticulously build the four-ring system while establishing the correct stereochemistry at multiple chiral centers.

A prominent strategy for the total synthesis of 19-norsteroids is the Torgov cyclization. This powerful reaction constructs the steroidal C and D rings onto an existing AB-ring precursor. chemicalbook.com A typical approach would involve the reaction of a vinyl carbinol, derived from a non-steroidal starting material like 6-methoxy-1-tetralone, with 2-methyl-1,3-cyclopentanedione. The resulting diketone can then undergo an acid-catalyzed intramolecular cyclization to form the tetracyclic steroid nucleus.

A general representation of this approach is outlined below:

Step Reaction Reactants Product Key Features
1Grignard Reaction6-methoxy-1-tetralone, vinylmagnesium bromide1-vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-olFormation of the key vinyl carbinol intermediate.
2Condensation1-vinyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, 2-methyl-1,3-cyclopentanedioneSecosteroid diketoneUnion of the AB and D ring precursors.
3Torgov CyclizationSecosteroid diketoneΔ⁸,¹⁴-19-nor-steroidAcid-catalyzed formation of the C ring.
4Catalytic HydrogenationΔ⁸,¹⁴-19-nor-steroidEstrane (B1239764) derivativeReduction of the double bonds to establish the trans-trans-trans stereochemistry of the B, C, and D rings.
5Birch ReductionEstrane derivative with A-ring methoxy (B1213986) groupEnol etherReduction of the aromatic A-ring.
6HydrolysisEnol ether19-nor-4-en-3-one steroidFormation of the α,β-unsaturated ketone in the A-ring.

Subsequent stereoselective reductions would then be necessary to achieve the final (5alpha,17alpha)-17-Hydroxyestran-3-one structure.

Achieving the specific 5α and 17α stereochemistry is a critical aspect of the synthesis. The stereochemistry of the A/B ring junction is often established during the catalytic hydrogenation of a Δ⁴ or Δ⁵ double bond. The choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition. For the formation of the 5α-isomer, catalytic hydrogenation of a Δ⁴-3-keto steroid is a common method. The use of palladium on carbon (Pd/C) in a neutral or acidic medium typically favors the formation of the 5α-product.

The stereoselective reduction of the 17-keto group to a 17α-hydroxy group is challenging, as the 17β-isomer is often the thermodynamically favored product. However, specific reagents and conditions can be employed to achieve the desired 17α-configuration. For instance, reductions using certain bulky hydride reagents can favor attack from the less hindered α-face of the steroid.

Semisynthesis from Naturally Occurring Steroid Precursors

Semisynthesis, which involves the chemical modification of readily available steroid starting materials, is often a more practical and economical approach for producing complex steroids.

Commonly available androstane (B1237026) derivatives such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) can serve as starting materials for the synthesis of this compound. The key transformation required is the removal of the C19-methyl group, a process known as nor-dealkylation.

A plausible synthetic route from androstenedione could involve the following key steps:

Protection of the 3-keto group: The 3-keto group is selectively protected, for example, as a ketal, to prevent its reaction in subsequent steps.

Introduction of functionality at C19: This is a challenging step that can be achieved through various methods, such as remote functionalization using a tethered reagent or microbiological hydroxylation.

Oxidative decarboxylation or fragmentation: The functionalized C19 is then cleaved to afford the 19-nor steroid.

Deprotection of the 3-keto group: Removal of the protecting group restores the 3-ketone.

Stereoselective reduction of the 17-keto group: The 17-ketone is reduced to the 17α-hydroxyl group.

Reduction of the A-ring double bond: The Δ⁴ double bond is reduced to the 5α-configuration.

The conversion of a 17-keto group to a 17α-hydroxy group can be achieved through various methods. One approach involves the formation of a 17-spiro-epoxide followed by reductive opening. Another method is the direct stereoselective reduction. A notable example is the use of a zirconium-containing metal-organic framework (MOF-808) as a catalyst in a Meerwein-Ponndorf-Verley (MPV) reduction, which has been shown to selectively produce 17α-hydroxy steroids from the corresponding 17-ketones.

The catalytic hydrogenation of the Δ⁴ double bond to yield the 5α-configuration is a well-established transformation. This is typically carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The solvent and additives can influence the stereoselectivity of this reduction.

A hypothetical semisynthetic sequence from Androstenedione is presented below:

Step Reaction Starting Material Intermediate Key Reagents/Conditions
1KetalizationAndrostenedione3-Ethyleneketal-androst-5-en-17-oneEthylene glycol, p-toluenesulfonic acid
2Epoxidation3-Ethyleneketal-androst-5-en-17-one5α,6α-Epoxy-3-ethyleneketal-androstan-17-onem-Chloroperoxybenzoic acid (mCPBA)
3Epoxide Opening5α,6α-Epoxy-3-ethyleneketal-androstan-17-one5α-Hydroxy-6β-bromo-3-ethyleneketal-androstan-17-oneHBr
4Radical Fragmentation5α-Hydroxy-6β-bromo-3-ethyleneketal-androstan-17-one5,10-Seco-steroidLead tetraacetate, iodine, UV light (Barton reaction conditions)
5Cyclization5,10-Seco-steroid19-Nor-Δ⁵(¹⁰)-steroidZinc, acetic acid
6Deprotection & Isomerization19-Nor-Δ⁵(¹⁰)-steroidEstr-4-en-3,17-dioneAqueous acid
7Stereoselective ReductionEstr-4-en-3,17-dione(17α)-17-Hydroxyestr-4-en-3-oneZr-MOF-808 catalyst, isopropanol
8Catalytic Hydrogenation(17α)-17-Hydroxyestr-4-en-3-oneThis compoundH₂, Pd/C

Chemical Derivatization for Analog Development

The functional groups of this compound, namely the 3-ketone and the 17α-hydroxyl group, are amenable to a variety of chemical modifications to produce novel analogs. These derivatives can be synthesized to probe structure-activity relationships or to develop compounds with altered biological profiles.

The 17α-hydroxyl group can be a target for several transformations:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst can form esters.

Etherification: Conversion to ethers can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Mild oxidation could convert the secondary alcohol back to a ketone, while stronger conditions could lead to ring cleavage.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities at the 17α-position.

The 3-ketone also provides a handle for derivatization:

Reduction: The ketone can be stereoselectively reduced to a 3α- or 3β-hydroxyl group using various reducing agents.

Oximation: Reaction with hydroxylamine (B1172632) forms an oxime.

Alkylation: Formation of an enolate followed by reaction with an alkyl halide can introduce a substituent at the C2 or C4 position.

Wittig-type reactions: Conversion of the ketone to an alkene is also possible.

A study on the synthesis of 19-nortestosterone analogs demonstrated the derivatization at the 17-position. For instance, a Mitsunobu reaction on 19-nortestosterone (the 17β-epimer) can lead to inversion of stereochemistry and the introduction of various substituents at the 17α-position. wada-ama.org A similar strategy could be envisioned starting from a suitable precursor to this compound.

Modifications at the C-3 Position

The carbonyl group at the C-3 position of the A-ring is a primary target for chemical transformation. Its reactivity allows for reductions, oxidations, and the formation of heterocyclic systems.

Reduction of the 3-Keto Group The reduction of the 3-keto group leads to the formation of the corresponding 3-hydroxy derivatives. The stereochemical outcome of this reduction is crucial, yielding either the 3α- or 3β-alcohol. This transformation can be achieved using various reducing agents, with enzymatic methods offering high stereoselectivity. Ketoreductases (KREDs) are particularly efficient in this regard. rsc.org For instance, specific 3α-hydroxysteroid dehydrogenases (3α-HSDH) and 3β-hydroxysteroid dehydrogenases (3β-HSDH) can produce the respective stereoisomers with high conversion rates and yields. rsc.org The stereochemistry of the resulting hydroxyl group is influenced by the enzyme's active site, where a single amino acid difference can invert the stereochemical outcome of the hydride transfer. nih.gov

Dehydrogenation at C-1 and C-2 Another significant modification involving the A-ring is the introduction of a double bond between the C-1 and C-2 positions. This reaction, catalyzed by enzymes like 3-ketosteroid Δ¹-dehydrogenase (KstD), converts the saturated A-ring into an α,β-unsaturated ketone system. rsc.org This structural feature is a key component in several synthetic steroid drugs. rsc.org

Table 1: Examples of C-3 Position Modifications

Reaction Type Reagent/Catalyst Product Reference
Stereoselective Reduction 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) (5alpha,17alpha)-Estrane-3alpha,17-diol rsc.org
Stereoselective Reduction 3β-Hydroxysteroid Dehydrogenase (3β-HSDH) (5alpha,17alpha)-Estrane-3beta,17-diol rsc.org
Dehydrogenation 3-Ketosteroid Δ¹-dehydrogenase (KstD) (5alpha,17alpha)-17-Hydroxyestran-1-en-3-one rsc.org

Alterations at the C-17 Position (e.g., Acetate Moieties)

The 17α-hydroxy group on the D-ring is readily modified, most commonly through esterification. This process involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a base. libretexts.org The resulting esters can have altered physicochemical properties.

The synthesis of C-17 esters, from simple acetates to long-chain fatty acid esters, is a common strategy. nih.gov For the coupling of carboxylic acids, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective. nih.gov While C-17 esters are often potent, long-acting compounds, studies suggest that they may act as pro-drugs, requiring hydrolysis back to the free 17-hydroxy steroid to exert their biological effects. nih.gov

Table 2: Examples of C-17 Ester Derivatives

Ester Moiety Reagent Product Name Reference
Acetate Acetic Anhydride, Pyridine (5alpha,17alpha)-3-Oxoestran-17-yl acetate nih.govnih.gov
Propionate Propionyl Chloride (5alpha,17alpha)-3-Oxoestran-17-yl propionate researchgate.net
Valerate Valeric Anhydride (5alpha,17alpha)-3-Oxoestran-17-yl valerate nih.gov
Stearate Stearoyl Chloride (5alpha,17alpha)-3-Oxoestran-17-yl stearate nih.gov

Functionalization of the Steroid Nucleus (e.g., Epoxy Ring Introduction)

Modifying the carbon framework of the steroid nucleus introduces significant structural diversity. The introduction of an oxirane (epoxy) ring is a key functionalization reaction. nih.gov Epoxides are valuable synthetic intermediates due to the reactivity of the three-membered ring, which can be opened by various nucleophiles to introduce other functional groups. nih.govmdpi.com

Epoxidation is typically achieved by treating an unsaturated steroid precursor with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The position of the epoxy group depends on the location of the double bond in the starting material. For an estrane derivative, epoxidation can occur at various positions, leading to different isomers such as 4,5-epoxy, 5,6-epoxy, or 9,11-epoxy steroids. nih.gov These reactions are often stereospecific, with the epoxide forming on the less sterically hindered face of the molecule.

Table 3: Potential Epoxy Derivatives of Estrane

Epoxide Position Precursor Product Name Reference
4,5-epoxy Estr-4-en-17-ol derivative 4,5-Epoxy-(5alpha,17alpha)-estran-17-ol nih.gov
5,6-epoxy Estr-5-en-17-ol derivative 5,6-Epoxy-(5alpha,17alpha)-estran-17-ol nih.gov
9,11-epoxy Estr-9(11)-en-17-ol derivative 9,11-Epoxy-(5alpha,9alpha,17alpha)-estran-17-ol nih.gov

Introduction of Halogenated Substituents on Ring A

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the steroid structure can significantly alter its properties. nih.gov Halogenation of the A-ring of a 3-keto steroid typically occurs at the α-positions to the carbonyl group, namely at C-2 and/or C-4. researchgate.net

These reactions are generally electrophilic substitutions. For chlorination and bromination, reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) or elemental halogens in the presence of an acid catalyst are used. researchgate.netnih.gov Depending on the reaction conditions, mono- or di-halogenated products can be obtained. nih.gov Fluorination requires more specialized reagents due to the high reactivity of elemental fluorine. mt.com Electrophilic fluorinating agents like Selectfluor are commonly employed for this purpose. numberanalytics.com

Table 4: Halogenated Derivatives of (5alpha)-Estran-3-one

Halogen/Position Reagent Product Name Reference
2-Chloro N-Chlorosuccinimide (NCS) 2-Chloro-(2alpha,5alpha,17alpha)-17-Hydroxyestran-3-one researchgate.net
4-Bromo N-Bromosuccinimide (NBS) 4-Bromo-(4alpha,5alpha,17alpha)-17-Hydroxyestran-3-one researchgate.net
2,4-Dichloro N-Chlorosuccinimide (excess) 2,4-Dichloro-(5alpha,17alpha)-17-Hydroxyestran-3-one nih.gov
2-Fluoro Selectfluor 2-Fluoro-(2alpha,5alpha,17alpha)-17-Hydroxyestran-3-one numberanalytics.com

Synthesis of Nitrogen-Containing Heterocyclic Estrane Derivatives (e.g., Pyrazolines, Aza-steroids)

The incorporation of nitrogen into the steroid framework, either in a fused heterocyclic ring or as part of the core skeleton, leads to compounds with novel structures. mdpi.comscience.govnih.gov

Pyrazolines Pyrazoline rings can be fused to the steroid nucleus, often across the C-2 and C-3 positions of the A-ring. A common synthetic route involves the Claisen-Schmidt condensation of the C-3 ketone with an aldehyde to form an α,β-unsaturated ketone (a chalcone-like intermediate). nih.govelifesciences.org Subsequent reaction of this enone with hydrazine (B178648) hydrate, typically in a solvent like acetic acid or ethanol, leads to a cyclization reaction, forming the fused pyrazoline ring. researchgate.netorganic-chemistry.org Microwave-assisted synthesis can significantly shorten reaction times. researchgate.net

Aza-steroids Aza-steroids are analogues in which a carbon atom of the steroid skeleton is replaced by a nitrogen atom. researchgate.net A key synthetic method for preparing D-ring aza-steroids (lactams) is the Beckmann rearrangement. nih.gov This reaction involves the treatment of a 17-ketoxime precursor (derived from the corresponding 17-keto steroid) with an acid catalyst (e.g., thionyl chloride or polyphosphoric acid) to induce rearrangement and form a D-homo-17a-aza-lactam. nih.govnih.gov Similarly, aza-steroids can be created in other rings, such as the synthesis of 3-aza-A-homo steroids from a 3-keto precursor. researchgate.net

Table 5: Examples of Nitrogen-Containing Estrane Derivatives

Derivative Type Key Reaction Starting Material (from Estrane Core) Product Class Reference
A-Ring Fused Pyrazoline Knoevenagel/Michael Addition 2-Formyl-(5alpha,17alpha)-17-Hydroxyestran-3-one Estrano[3,2-c]pyrazoline derivative researchgate.netorganic-chemistry.org
D-Homo-Aza-steroid Beckmann Rearrangement (5alpha)-3-Hydroxyandrostan-17-one Oxime (5alpha)-17a-Aza-D-homoandrostan-3-ol nih.govnih.gov
A-Homo-Aza-steroid Beckmann Rearrangement This compound Oxime 4-Aza-A-homo-(5alpha,17alpha)-17-hydroxyestran-3-one researchgate.net

Biochemical Pathways and Enzymatic Transformations Involving 5alpha,17alpha 17 Hydroxyestran 3 One

Enzymatic Biotransformation and Stereochemical Preferences

The biotransformation of (5alpha,17alpha)-17-Hydroxyestran-3-one involves a variety of enzymatic reactions that modify its structure, leading to a diverse array of metabolites. These reactions are often highly stereoselective, with enzymes exhibiting distinct preferences for substrate orientation and product formation.

Hydroxylation is a common Phase I metabolic reaction for steroids, catalyzed by cytochrome P450 (CYP) enzymes. In the case of estrane (B1239764) derivatives, hydroxylation can occur at various positions on the steroid nucleus. For derivatives of 19-nortestosterone, which are structurally related to this compound, hydroxylation at the C16 position has been identified as a significant metabolic pathway. This reaction introduces a hydroxyl group at the 16th carbon atom, increasing the polarity of the molecule.

Microbial transformation studies, which are often used to model mammalian metabolism, have demonstrated the feasibility of introducing hydroxyl groups at various positions on the steroid scaffold. Fungi, in particular, are known to perform highly specific hydroxylations on steroid substrates. For instance, the biotransformation of 19-nortestosterone in equine models has shown that C16-hydroxylation is a major metabolic route nih.gov. While direct studies on this compound are limited, the established patterns of metabolism for related 5-alpha-reduced steroids suggest that C16 hydroxylation is a probable metabolic pathway.

The 3-keto group of this compound is a primary target for reductive enzymes, leading to the formation of 3-hydroxy metabolites. These reductions are highly stereoselective, resulting in either 3-alpha or 3-beta hydroxyl isomers. The enzymes responsible for this transformation are typically aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs).

For 5-alpha-reduced steroids, the reduction of the 3-keto group can lead to the formation of both 5-alpha,3-alpha and 5-alpha,3-beta diols. In the metabolism of the related compound 19-nortestosterone, a stereospecific reduction of the A-ring results in the formation of 5-alpha,3-beta isomers of estranediol nih.gov. This suggests a preference for the formation of the 3-beta-hydroxy metabolite from a 5-alpha-estran-3-one precursor.

The direction of the reduction is determined by the specific isoform of the 3-hydroxysteroid dehydrogenase involved. For example, some isoforms preferentially catalyze the formation of 3-alpha-hydroxy steroids, while others favor the 3-beta epimer. The resulting stereoisomer can have significantly different biological activity compared to the parent compound and the other epimer.

SubstrateEnzyme FamilyPredominant Product Stereochemistry
5-alpha-androstan-3-oneAldo-Keto Reductases3-alpha-hydroxy and 3-beta-hydroxy
19-nortestosterone (A-ring reduction)5-alpha-reductase, 3-beta-HSD5-alpha,3-beta-estranediol

Besides hydroxylation, other oxidative reactions can occur. These can include the conversion of existing hydroxyl groups to ketones or the introduction of double bonds. For this compound, the 17-alpha-hydroxy group could potentially be a target for oxidation to a 17-keto group, although this is generally less common for 17-alpha-hydroxy steroids compared to their 17-beta counterparts. Microbial systems have demonstrated the ability to perform a wide range of oxidative transformations on steroids, including dehydrogenation and Baeyer-Villiger oxidation, although specific examples for this compound are not documented.

Metabolic Pathways of Estrane Derivatives

Phase I metabolism involves the introduction or unmasking of functional groups, which increases the polarity of the steroid and provides sites for subsequent Phase II conjugation. As discussed, the key Phase I reactions for this compound are expected to be:

Reduction of the 3-keto group to form 3-alpha- and 3-beta-hydroxy metabolites. This is a major pathway for 3-keto steroids.

Hydroxylation at various positions of the steroid nucleus, with C16 being a likely site based on data from related compounds. This is primarily carried out by CYP enzymes.

These initial transformations result in a variety of hydroxylated and reduced metabolites, each with its own potential for biological activity or further metabolism.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process significantly increases water solubility and facilitates excretion via urine or bile. The primary conjugation reactions for steroids are sulfation and glucuronidation.

Glucuronidation : This involves the transfer of glucuronic acid from UDP-glucuronic acid to a hydroxyl group on the steroid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily excreted. For metabolites of 19-nortestosterone, it has been observed that 17-alpha epimers are predominantly conjugated with glucuronic acid nih.gov.

Sulfation : This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). Steroid sulfates are also highly water-soluble. In contrast to glucuronidation of 17-alpha epimers, the 17-beta epimers of 19-nortestosterone metabolites are preferentially sulfated nih.gov.

The hydroxyl groups introduced during Phase I metabolism, as well as the original 17-hydroxy group, serve as attachment points for these conjugation reactions.

Conjugation PathwayEnzyme FamilyEndogenous SubstrateResulting Metabolite
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidSteroid-glucuronide
SulfationSulfotransferases (SULTs)PAPSSteroid-sulfate

Role of Specific Enzymes in Estrane Metabolism

The metabolic fate of this compound is determined by the action of several key enzymes that catalyze specific structural modifications.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. psu.edumdpi.com In steroid metabolism, CYPs are primarily responsible for hydroxylation reactions, which is often the initial step in preparing these molecules for excretion. psu.eduresearchgate.net The major CYP families involved in steroid metabolism are CYP1, CYP2, and CYP3. psu.edu

For estrogens and related compounds, specific CYP isoforms catalyze hydroxylation at various positions on the steroid nucleus. For instance, CYP1A2 and CYP3A4 are the main enzymes in the liver responsible for 2-hydroxylation of estradiol (B170435), while CYP1B1, highly expressed in estrogen target tissues, specifically catalyzes 4-hydroxylation. nih.govpsu.edu Although direct studies on this compound are limited, it is plausible that its estrane core would be a substrate for similar CYP-mediated hydroxylations. Other CYPs, such as CYP2C19, have been shown to be involved in the oxidation of progesterone (B1679170) and testosterone (B1683101), suggesting a broad role for this enzyme family in steroid metabolism. nih.govnih.gov The introduction of hydroxyl groups by CYPs increases the polarity of the steroid, facilitating subsequent conjugation and elimination. psu.edu

Table 1: Key Cytochrome P450 (CYP) Enzymes in Steroid Metabolism

Enzyme Primary Location Typical Steroid Substrates Primary Function
CYP1A2 Liver Estradiol 2-Hydroxylation nih.govpsu.edu
CYP3A4 Liver Estradiol, Progesterone, Testosterone 2-Hydroxylation, 6β-Hydroxylation psu.edunih.gov
CYP1B1 Extrahepatic (e.g., mammary, uterus) Estradiol 4-Hydroxylation nih.gov
CYP17A1 Adrenal Glands, Gonads Pregnenolone, Progesterone 17α-Hydroxylation, 17,20-lyase activity mdpi.comwikipedia.org

| CYP2C19 | Liver | Progesterone, Testosterone | 21-Hydroxylation (Progesterone), 17-oxidation (Testosterone) nih.gov |

Hydroxysteroid dehydrogenases (HSDs) are a group of oxidoreductases that catalyze the reversible conversion of hydroxyl groups and keto groups on the steroid nucleus. gfmer.ch These enzymes are critical in regulating the biological activity of steroid hormones by converting them between active and inactive forms. For this compound, HSDs can act on both the 3-keto group and the 17-alpha-hydroxyl group.

The aldo-keto reductase (AKR) superfamily includes several enzymes with HSD activity, such as AKR1C1–AKR1C4, which are involved in 3-ketosteroid reduction. nih.gov These enzymes can reduce the 3-keto group of this compound to a 3-hydroxyl group, forming an estranediol. Specifically, enzymes with 3-alpha-HSD activity would produce a 3-alpha-diol.

Furthermore, enzymes with 17-alpha-hydroxysteroid dehydrogenase (17α-HSD) activity can oxidize the 17α-hydroxyl group. nih.govnih.gov This enzyme has been shown to catalyze the transformation of various 17-ketosteroids into their corresponding 17α-hydroxy-steroids. nih.govnih.gov The enzyme 3(or 17)alpha-hydroxysteroid dehydrogenase acts on the 3α-hydroxy group of 5α-androstane series androgens and, more slowly, on the 17α-hydroxyl group of both androgenic and estrogenic substrates. expasy.orgwikipedia.org

Table 2: Relevant Hydroxysteroid Dehydrogenases (HSDs) and their Potential Action

Enzyme Family Specific Enzyme Examples Potential Action on this compound
Aldo-Keto Reductases (AKRs) AKR1C1, AKR1C2 Reduction of the 3-keto group to a 3α- or 3β-hydroxyl group. nih.gov
17α-Hydroxysteroid Dehydrogenases 17α-HSD Oxidation of the 17α-hydroxyl group to a 17-keto group. nih.govnih.gov

| 3(or 17)α-Hydroxysteroid Dehydrogenases | EC 1.1.1.209 | Potential slow oxidation of the 17α-hydroxyl group. expasy.orgwikipedia.org |

Steroid reductases are enzymes that catalyze the reduction of double bonds in the steroid nucleus. The most prominent of these are the 5α-reductases (SRD5A), which are responsible for converting Δ4-3-ketosteroids into their 5α-reduced metabolites. wikipedia.orgnih.gov The compound this compound already possesses a 5α-reduced A-ring, indicating that it is either a product of 5α-reductase activity on a precursor like 17α-hydroxy-19-nortestosterone or is metabolized from another 5α-reduced compound.

There are three isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgtmc.edu These enzymes catalyze the transfer of a hydride from NADPH to the C5 position of the steroid, creating the 5α configuration. unimi.it

Once the 5α-dihydrosteroid is formed, the 3-keto group is a substrate for 3-ketosteroid reductases. nih.gov As mentioned in the HSD section, enzymes from the AKR1C family (e.g., AKR1C1, AKR1C2) function as 3α- and 3β-HSDs, reducing the 3-keto group to form isomeric tetrahydrosteroids. nih.gov This two-step reduction process, initiated by 5α-reductase and followed by a 3-ketosteroid reductase, is a major pathway for steroid inactivation and clearance. nih.govnih.gov

Comparative Metabolic Studies in Biological Systems (e.g., In Vitro Models, Animal Models)

Comparative metabolic studies using in vitro models (such as liver microsomes or cell lines) and animal models are essential for elucidating the biotransformation pathways of steroids. While specific studies on this compound are not widely available, research on structurally similar androgens and progestins provides valuable insights into its likely metabolic fate.

For example, studies on the metabolism of 17β-hydroxy-2α-methyl-5α-androstan-3-one in rabbits revealed that metabolism involves oxidation-reduction at the C-3 and C-17 positions, as well as hydroxylation at various other positions on the steroid nucleus. nih.gov Another study in rabbits with a related compound identified an acidic metabolite as the major urinary excretion product, indicating extensive biotransformation. nih.gov

In vitro studies using rat tissues have demonstrated the conversion of testosterone to its 5α-reduced metabolites, 17β-hydroxy-5α-androstan-3-one (DHT) and 5α-androstane-3α,17β-diol, in the gastrointestinal tract. nih.gov This highlights that steroid metabolism is not confined to the liver.

A study on the metabolism of 17α-hydroxyprogesterone in female rat anterior pituitary and hypothalamic tissues identified several 5α- and 3α-reduced products. nih.gov The primary metabolite differed between the two tissues, with 3α,17α-dihydroxy-5α-pregnan-20-one being the main product in the anterior pituitary, and 17α-hydroxy-5α-pregnane-3,20-dione being dominant in the hypothalamus. nih.gov This demonstrates tissue-specific differences in steroid metabolism, likely due to varying expression levels of metabolic enzymes. These findings suggest that this compound would likely undergo further reduction at the 3-position and potential hydroxylation at other sites, with the specific metabolites formed being dependent on the biological system.

Table 3: Example of Comparative Metabolism of 17α-Hydroxyprogesterone in Rat Tissues

Biological System Substrate Major Metabolites Identified Key Finding Source
Female Rat Anterior Pituitary 17α-[3H]hydroxyprogesterone 3α,17α-dihydroxy-5α-pregnan-20-one (principal product), 17α-hydroxy-5α-pregnane-3,20-dione, 5α-pregnane-3α,17α,20α-triol Predominance of 3α-reduction. nih.gov

| Female Rat Hypothalamus | 17α-[3H]hydroxyprogesterone | 17α-hydroxy-5α-pregnane-3,20-dione (principal product), 3α,17α-dihydroxy-5α-pregnan-20-one, 5α-pregnane-3α,17α,20α-triol | Predominance of 5α-reduction without immediate 3α-reduction. | nih.gov |

Molecular Interactions and Structure Activity Relationships Sar of 5alpha,17alpha 17 Hydroxyestran 3 One and Its Analogs

Interaction with Steroid Hormone Receptors

Binding Affinity to Estrogen Receptors (ERα, ERβ)

Currently, there is a lack of specific binding affinity data in the public domain for (5alpha,17alpha)-17-Hydroxyestran-3-one to either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). However, the study of structurally related androgens and their metabolites provides valuable insights into the potential estrogenic activity of such compounds.

For instance, the androgen metabolite 5α-androstane-3β,17β-diol (3β-Adiol), which differs from the subject compound in the stereochemistry of the 17-hydroxyl group and the orientation of the 3-hydroxyl group, has been shown to bind to ERβ. researchgate.netnih.gov This interaction is significant as it suggests that androgens can exert effects through estrogen receptor pathways. nih.gov Another related compound, 5-androstenediol, demonstrates a higher affinity for ERβ, with a three-fold selectivity for ERβ over ERα. nih.gov

The binding affinity of various estrogens and their analogs to ERα and ERβ is a widely studied area. Generally, the presence of a phenolic A-ring, as seen in estradiol (B170435), is a key feature for high-affinity binding to estrogen receptors. While this compound lacks this aromatic A-ring, the potential for its metabolites to interact with estrogen receptors cannot be entirely dismissed without experimental data. The structural similarity to other steroids that do exhibit ER binding underscores the importance of empirical testing to determine the precise binding profile of this specific compound.

Binding Affinity of Related Steroids to Estrogen Receptors

CompoundERα Binding AffinityERβ Binding AffinitySelectivity
5α-androstane-3β,17β-diol (3β-Adiol)Low/Not ReportedBinds to ERβ researchgate.netnih.govERβ selective nih.gov
5-AndrostenediolLower than ERβHigher affinity than 3β-androstanediol nih.gov3-fold for ERβ nih.gov

Modulation of Receptor Function and Transactivation (non-clinical aspects)

The interaction of a ligand with a steroid hormone receptor can lead to a cascade of molecular events, culminating in the modulation of gene expression, a process known as transactivation. While direct evidence for this compound is unavailable, the actions of its analogs offer a glimpse into potential mechanisms.

The androgen metabolite 5α-androstane-3β,17β-diol (3β-Adiol) has been demonstrated to be a potent modulator of ERβ-mediated gene transcription in neuronal cells. nih.gov In non-clinical studies, 3β-Adiol activated ERβ1-induced transcription mediated by an estrogen response element (ERE) to a degree equivalent to that of 17β-estradiol. nih.gov Conversely, it did not affect ERα-mediated promoter activity. nih.gov This highlights the principle of receptor-subtype selectivity, where a compound can differentially modulate the function of different receptor isoforms.

The process of transactivation is complex and can be influenced by the specific ligand, the receptor subtype, and the cellular context. The ability of a steroid to induce a conformational change in the receptor upon binding is crucial for subsequent interactions with co-regulator proteins and the transcriptional machinery.

Interaction with Androgen Receptors

The defining characteristic of androgens is their ability to bind to and activate androgen receptors (AR). The compound 17β-hydroxy-5α-androstan-3-one, also known as dihydrotestosterone (B1667394) (DHT), is a potent natural androgen that exhibits high affinity for the androgen receptor. nih.govebi.ac.uk Cultured human skin fibroblasts have been shown to contain a specific, high-affinity receptor for DHT. nih.gov

Given that this compound is a stereoisomer of a DHT analog (differing by the absence of a methyl group at C-10 and the stereochemistry at C-17), it is plausible that it may also interact with the androgen receptor. However, the 17α-hydroxy configuration is known to significantly reduce androgenic activity compared to the 17β-hydroxy configuration. This structure-activity relationship is a well-established principle in steroid pharmacology. The 17β-hydroxyl group is crucial for potent androgenic effects, and alterations at this position generally lead to a decrease in receptor binding and subsequent biological activity. Therefore, while an interaction with the androgen receptor is possible, it is anticipated to be significantly weaker than that of DHT.

Modulation of GABA(A) Receptor Function by Related Aza-steroids

Neurosteroids are known to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov While this compound is not an aza-steroid, the study of related nitrogen-containing steroid analogs provides insight into the broader pharmacological potential of steroid-like molecules.

Aza-steroids, which are synthetic derivatives of steroids where a carbon atom is replaced by a nitrogen atom, have been investigated for their effects on GABA-A receptors. nih.gov These compounds can act as allosteric modulators, either enhancing or inhibiting the receptor's response to GABA. nih.gov The specific effects of these compounds are dependent on the subunit composition of the GABA-A receptor. nih.gov For example, the anabolic androgenic steroid 17α-methyltestosterone can both potentiate and antagonize GABA-A receptor-mediated currents depending on the receptor's subunit makeup. nih.gov This demonstrates that the interaction between a steroid and the GABA-A receptor is highly specific and can be influenced by both the structure of the steroid and the composition of the receptor complex.

Enzyme Inhibition Profiles

Steroids can also exert their effects by inhibiting enzymes involved in steroidogenesis, the metabolic pathway for the synthesis of steroids.

Inhibition of Steroidogenic Enzymes (e.g., Aromatase)

Aromatase is a key enzyme in the synthesis of estrogens, catalyzing the conversion of androgens to estrogens. nih.gov Aromatase inhibitors are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer. nih.gov

There is no direct evidence to suggest that this compound is an inhibitor of aromatase. The development of resistance to aromatase inhibitors can sometimes involve the upregulation of other steroidogenic enzymes, leading to the production of estrogen-like steroids from androgens. nih.gov This highlights the intricate interplay between different steroidogenic pathways.

The structure-activity relationships for aromatase inhibitors are well-defined, and most potent inhibitors have specific structural features that facilitate their binding to the active site of the enzyme. Without experimental data, any potential aromatase inhibitory activity of this compound remains speculative.

Inhibition of Steroid-Converting Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase 1, Steroid Sulfatase)

The steroidal backbone of this compound provides a structural framework that allows it to interact with various enzymes involved in steroid metabolism. Of particular interest is its potential to inhibit key enzymes such as 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) and steroid sulfatase (STS). These enzymes play crucial roles in the biosynthesis of potent estrogens and androgens, and their inhibition is a therapeutic strategy for hormone-dependent diseases.

Steroid Sulfatase (STS): Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, such as estrone (B1671321) sulfate (B86663) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms. nih.gov This enzymatic action increases the local concentration of active steroids, which can stimulate the growth of hormone-sensitive tumors. Consequently, STS is a significant target for the development of anticancer agents. Research on estradiol derivatives has shown that modifications at the C17 position can lead to potent inhibition of steroid sulfatase. nih.gov For example, the addition of a 3-O-sulfamate group in combination with a 17alpha-benzyl or a 17alpha-(tert-butylbenzyl) group to an estradiol scaffold results in highly potent STS inhibitors, with IC50 values in the nanomolar range. nih.gov The unsulfamoylated analogue, however, did not show the same inactivating effect on the enzyme. nih.gov

Structure-Activity Relationship Studies

The biological activity of this compound and its analogs is intricately linked to their three-dimensional structure and the presence of specific functional groups. Structure-activity relationship (SAR) studies help to elucidate how chemical modifications influence the interaction with biological targets.

Impact of Substituents on Receptor Binding and Enzyme Inhibition

The nature, size, and position of substituents on the estran-3-one nucleus can dramatically alter the compound's affinity for receptors and its ability to inhibit enzymes.

For the inhibition of steroid sulfatase, SAR studies on 17alpha-substituted estradiol derivatives have provided valuable insights. It has been observed that a hydrophobic substituent at the 17alpha-position generally leads to potent inhibition of steroid sulfatase, whereas hydrophilic substituents result in weaker inhibition. However, steric factors also play a crucial role. For instance, a long, flexible alkyl chain at the 17alpha-position, such as a decyl or dodecyl group, can hinder the optimal fitting of the molecule into the enzyme's active site, thereby reducing its inhibitory capacity. In a series of alkyl-substituted estradiol derivatives, the octyl group was found to provide the best balance between hydrophobicity and steric hindrance. Furthermore, benzyl-substituted derivatives of estradiol have been shown to be more effective inhibitors than their alkyl counterparts. Among the 17alpha-(benzyl substituted)-estradiol derivatives, those with 3'-bromobenzyl, 4'-tert-butylbenzyl, 4'-butylbenzyl, and 4'-benzyloxybenzyl groups demonstrated the most potent inhibition of the conversion of estrone sulfate to estrone.

The following table summarizes the inhibitory activity of some 17alpha-substituted estradiol derivatives against steroid sulfatase, illustrating the impact of different substituents.

CompoundSubstituent at C17αIC50 (nM) for E1S to E1 conversion
Estradiol Derivative 1 Octyl440
Estradiol Derivative 2 3'-Bromobenzyl24
Estradiol Derivative 3 4'-tert-Butylbenzyl28
Estradiol Derivative 4 4'-Butylbenzyl25
Estradiol Derivative 5 4'-Benzyloxybenzyl22

This table is based on data for estradiol derivatives and is intended to illustrate the principles of SAR that may apply to analogs of this compound.

Influence of Stereochemistry on Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of steroidal compounds. The orientation of the hydroxyl group at the C17 position, in particular, can significantly influence how the molecule interacts with its biological targets.

The designation of the hydroxyl group at C17 as "alpha" in this compound indicates that it is oriented below the plane of the steroid ring system. In contrast, a "beta" configuration would denote a hydroxyl group positioned above the plane of the ring. This seemingly subtle difference can have a profound impact on the molecule's ability to bind to enzyme active sites or receptor pockets.

For instance, in the context of hydroxysteroid dehydrogenases, the stereospecificity of the enzyme dictates its preference for either an alpha- or beta-hydroxy substrate. Molecular docking studies have suggested that the stereospecificity of HSDHs is related to the binding orientation of the substrate within the enzyme's active site. mdpi.com The orientation of the C17-hydroxyl group will determine the feasibility and efficiency of the enzymatic reaction. mdpi.com Therefore, the 17alpha-hydroxy configuration of the title compound will favor its interaction with enzymes that specifically recognize this stereoisomer, while it may be a poor substrate or inhibitor for enzymes that preferentially bind 17beta-hydroxy steroids. The specific stereochemistry is a key factor that governs the potency and pharmacokinetic properties of many chiral compounds.

Advanced Analytical Methodologies for Research on 5alpha,17alpha 17 Hydroxyestran 3 One

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying (5alpha,17alpha)-17-Hydroxyestran-3-one from intricate biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like steroids. For this compound, a reversed-phase HPLC method would likely be the standard approach. This typically involves a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

A gradient elution using a mobile phase consisting of an aqueous component (like water with a small percentage of formic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) would be employed. The gradient would be programmed to gradually increase the organic solvent concentration, allowing for the elution of a wide range of metabolites with varying polarities.

Detection via a UV detector is possible due to the carbonyl group at the C-3 position, which acts as a chromophore. However, the absorbance is generally weak, leading to lower sensitivity compared to other detection methods. The use of a diode array detector (DAD) would allow for the acquisition of the full UV spectrum of the eluting peaks, aiding in peak purity assessment and preliminary identification. For enhanced sensitivity, derivatization with a fluorescent tag could be considered, enabling fluorescence detection.

Table 1: Illustrative HPLC Parameters for Steroid Analysis (Note: These are general parameters and would require optimization for this compound)

ParameterTypical Setting
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at ~210 nm or DAD
Injection Volume 10 µL

Gas Chromatography (GC) offers high-resolution separation and is often coupled with mass spectrometry for steroid analysis. However, due to the low volatility of this compound, derivatization is a mandatory step. The hydroxyl and ketone groups are typically converted to more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or DB-17ms). The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Flame ionization detection (FID) can be used for quantification, offering good sensitivity for hydrocarbons.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its metabolites. It provides information on the molecular weight and fragmentation patterns, which are crucial for identification.

High-Resolution Accurate Mass Spectrometry (HRAM-MS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing the confidence in compound identification. For this compound (C18H28O2), the expected monoisotopic mass would be precisely determined, allowing it to be distinguished from other co-eluting compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is highly specific and sensitive, making it ideal for metabolite profiling and confirmation in complex matrices. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its metabolites, which may involve hydroxylation, oxidation, or conjugation.

Table 2: Hypothetical MS/MS Transitions for this compound Derivative (Note: These are predicted transitions and would need to be confirmed experimentally)

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
[M+H]+[M+H - H2O]+Water
[M+H]+Various fragmentsRing cleavages

The combination of advanced chromatographic and mass spectrometric techniques enables large-scale "steroidome" studies. These studies aim to comprehensively profile all steroids in a biological system. By applying these methods, researchers could investigate the metabolic pathways involving this compound and identify potential biomarkers for various physiological or pathological conditions. The high throughput and sensitivity of modern LC-MS/MS platforms are particularly well-suited for such large-scale analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation and stereochemical analysis of complex organic molecules like this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can confirm the molecular structure, including the specific arrangement of atoms in three-dimensional space, which is crucial for defining the compound's biological properties.

The determination of the stereochemistry at the C-17 position is a critical aspect of the analysis. The orientation of the hydroxyl group (alpha or beta) significantly influences the compound's interaction with biological targets. In ¹H NMR, the chemical shift and multiplicity of the proton attached to a carbon bearing a hydroxyl group are highly dependent on its stereochemical environment. For a 17α-hydroxy steroid, the 17β-proton (H-17) typically appears as a singlet or a narrow multiplet, and its chemical shift is a key indicator.

Furthermore, the chemical shifts of the carbon atoms in the steroid nucleus, particularly those in close proximity to the C-17 substituent, are diagnostic in ¹³C NMR. The C-13, C-17, and C-18 carbon signals are especially sensitive to the stereochemistry at C-17. For instance, the chemical shift of the C-18 methyl group is a well-established marker for the configuration at C-17 in androstanes and estranes. In 17α-substituted steroids, the C-18 methyl protons typically resonate at a different frequency compared to their 17β-counterparts due to differing anisotropic effects. nih.govnih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all proton and carbon signals unequivocally. These experiments reveal the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This web of correlations provides a detailed and definitive map of the entire molecular structure. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Expected Chemical Shift (ppm) Multiplicity
H-18 (CH₃) ~ 0.7 - 0.9 s
H-17β ~ 3.5 - 3.7 s or narrow m

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon Expected Chemical Shift (ppm)
C-3 ~ 210 - 212
C-5 ~ 45 - 47
C-13 ~ 42 - 44
C-17 ~ 80 - 82

Note: The chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

Immunological Assays for Research-Based Detection and Quantification (e.g., Enzyme Immunoassays)

Immunological assays are widely utilized in research for the sensitive detection and quantification of steroids and their metabolites in various biological matrices. These methods are based on the highly specific recognition of an antigen (in this case, this compound or a derivative) by an antibody. Enzyme Immunoassays (EIAs), particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are a common format for the analysis of small molecules like steroids.

In a typical competitive ELISA for a steroid, a known amount of enzyme-labeled steroid is mixed with the sample containing the unknown amount of the target steroid. This mixture is then added to a microplate well coated with a limited amount of antibody specific to the steroid. The unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the antibody. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of the steroid in the sample.

The development of a highly specific immunoassay is a considerable undertaking that involves the synthesis of an appropriate immunogen (a steroid derivative coupled to a carrier protein) to elicit the desired antibody response in an animal model. The specificity of the resulting antibodies is paramount, as cross-reactivity with other structurally related steroids can lead to inaccurate results. nih.govnih.gov

A notable example in the literature is the development of a competitive enzyme immunoassay for 17α-19-nortestosterone, a compound that is structurally very similar to this compound. nih.gov In this research, an antibody was raised against 17α-19-nortestosterone-3-carboxymethyloxime-bovine serum albumin, which resulted in a selective affinity for the 17α-epimer. nih.gov The resulting assay demonstrated a high sensitivity, with a detection range suitable for trace analysis in biological samples. nih.gov

Table 3: Performance Characteristics of a Research-Based EIA for a Structurally Related Compound (17α-19-nortestosterone)

Parameter Reported Value
Assay Format Competitive Enzyme Immunoassay
Antibody Specificity Selective for the 17α-epimer
Standard Curve Range 0.98 to 4000 pg per well

Source: Adapted from Van Look et al., 1991 nih.gov

This example underscores the feasibility of developing highly specific immunoassays for research on this compound. Such assays would be invaluable for high-throughput screening of samples and for quantifying the compound in complex biological matrices where the concentrations may be too low for direct detection by other methods. However, any immunoassay developed for this purpose would require rigorous validation to characterize its specificity and to determine the extent of cross-reactivity with other endogenous and synthetic steroids. springermedizin.deresearchgate.net

Application and Significance of 5alpha,17alpha 17 Hydroxyestran 3 One in Biochemical Research

Utility as a Biochemical Probe for Steroid Receptor Interactions

(5alpha,17alpha)-17-Hydroxyestran-3-one serves as a specialized biochemical probe for elucidating the nature of steroid receptor interactions, particularly with the androgen receptor (AR). The binding of a ligand to a steroid receptor is the initial critical step that triggers a cascade of molecular events leading to a physiological response. The specificity and affinity of this binding are dictated by the three-dimensional structure of both the ligand and the receptor's ligand-binding pocket.

The unique 17alpha-hydroxyl configuration of this compound, in contrast to the more common 17beta-hydroxyl group found in potent androgens like dihydrotestosterone (B1667394) (DHT), makes it a valuable tool for studying the structural requirements for AR binding and activation. While direct binding affinity data for this compound is not extensively published, studies on related compounds with varied stereochemistry at the C17 position offer insights. For instance, research has demonstrated that the orientation of the 17-hydroxyl group significantly influences binding affinity. Cultured human skin fibroblasts have been shown to contain a specific androgen binding protein that binds 17beta-hydroxy-5alpha-androstan-3-one (dihydrotestosterone) with high affinity. nih.gov The investigation of how the 17alpha-epimer interacts with this receptor can help map the steric and electronic contours of the ligand-binding domain.

By comparing the binding and functional activation of the AR by this compound with its 17beta-counterpart, researchers can infer the importance of the spatial positioning of the C17 hydroxyl group for establishing key hydrogen bonds and hydrophobic interactions within the receptor. This comparative analysis aids in refining computational models of steroid receptor-ligand interactions and contributes to a more nuanced understanding of the molecular determinants of androgenicity. The development of selective androgen receptor modulators (SARMs) has further highlighted the importance of understanding how subtle structural changes in ligands can lead to tissue-selective receptor activation. nih.govnih.gov

Table 1: Illustrative Binding Affinities of Various Steroids to the Androgen Receptor

CompoundRelative Binding Affinity (%)
Dihydrotestosterone (DHT)100
Testosterone (B1683101)50
Androstenedione (B190577)10
Estradiol (B170435)<1
This compoundPredicted to be lower than 17β-isomers

Note: This table is illustrative and includes data for well-characterized androgens to provide context. The binding affinity for this compound is an educated prediction based on structure-activity relationships.

Investigation of Steroidogenic and Metabolic Enzyme Mechanisms

The metabolism of steroid hormones is a complex process mediated by a variety of enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase (HSD) family. This compound can be utilized as a substrate to probe the activity and specificity of these enzymes.

Key enzymes in androgen metabolism include 5α-reductase, which converts testosterone to the more potent DHT, and various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD), which catalyze the interconversion of 17-keto and 17-hydroxy steroids. nih.gov The activity of these enzymes is crucial in determining the androgenic tone in various tissues. Studies on testosterone metabolism in human prostate cells have shown that the conversion of testosterone to androstenedione by 17β-HSD can be a predominant pathway. mdpi.com The metabolism of this compound by these enzymes would be influenced by its unique stereochemistry. For instance, the 17α-hydroxyl group may be a poor substrate for the oxidative activity of 17β-HSD isoforms that typically act on 17β-hydroxysteroids. Conversely, it could serve as a specific substrate for a yet-to-be-characterized 17α-HSD.

Furthermore, enzymes like 3α-HSD and 3β-HSD are responsible for the metabolism of the 3-keto group of androgens. The interconversion between 17beta-hydroxy-5alpha-androstan-3-one and 5alpha-androstane-3alpha,17beta-diol (B1664111) is catalyzed by 3alpha-hydroxysteroid oxidoreductases in tissues like the rat kidney. bioivt.com Investigating the metabolism of this compound by these enzymes can provide valuable information about their substrate specificity and the metabolic fate of 17α-hydroxysteroids. The metabolic stability of a compound is a critical parameter in drug discovery and is often assessed using liver microsomes. nih.govresearchgate.netsemanticscholar.orgspringernature.com

Table 2: Key Enzymes in Steroid Metabolism and Their Potential Interaction with this compound

EnzymeTypical ReactionPotential Interaction with this compound
5α-ReductaseConverts 4-ene-3-one steroids to 5α-reduced steroidsThe 5α-configuration is already present.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Interconversion of 17-keto and 17β-hydroxysteroidsMay exhibit low affinity due to the 17α-hydroxyl group; could be a specific substrate for a 17α-HSD.
3α/3β-Hydroxysteroid Dehydrogenases (3α/3β-HSDs)Reduction of the 3-keto group to a 3-hydroxyl groupLikely to be a substrate, leading to the formation of corresponding diols.
Cytochrome P450 Enzymes (e.g., CYP3A4)Hydroxylation at various positionsPotential for hydroxylation at other sites on the steroid nucleus.

Contribution to Understanding Steroid Metabolism in Non-Human Biological Systems

Studies in non-human biological systems are fundamental to understanding the comparative aspects of steroid metabolism and for the preclinical evaluation of steroid-based compounds. This compound can be administered to animal models, such as rats or rabbits, to investigate its metabolic fate and identify species-specific differences in steroid processing.

For example, research on the metabolism of 17beta-hydroxy-2-hydroxymethylene-5alpha-androstan-3-one in rabbits has identified several urinary metabolites, indicating extensive biotransformation. nih.gov Similarly, in vitro studies using rat intestine have demonstrated the metabolism of testosterone to 17beta-hydroxy-5alpha-androstane-3-one and 5alpha-androstane-3alpha,17beta-diol. researchgate.net The metabolism of testosterone to its 5α-reduced metabolites has also been observed in alveolar macrophages from rat lungs. nih.gov By introducing this compound into such systems, researchers can identify the metabolites formed and, by extension, the active metabolic pathways. This can reveal novel enzymatic activities or species-specific variations in known pathways. Such studies are crucial for extrapolating metabolic data from animal models to humans in the context of drug development.

Foundation for the Development of New Research Tools and Ligands

The estrane (B1239764) scaffold of this compound provides a versatile starting point for the synthesis of novel research tools and potential therapeutic ligands. nih.govplos.org By chemically modifying the core structure, scientists can develop compounds with tailored properties, such as enhanced selectivity for a particular steroid receptor subtype or inhibitory activity against a specific steroidogenic enzyme.

For instance, the introduction of different functional groups at various positions on the steroid nucleus can dramatically alter its biological activity. The synthesis of aza-steroids from (5alpha)-3-hydroxyandrostan-17-ones has been explored to create modulators of GABA(A) receptor function. researchgate.net The development of selective androgen receptor modulators (SARMs) often involves modifications of the steroid scaffold to achieve tissue-specific effects. nih.govnih.govresearchgate.net Furthermore, the synthesis of derivatives can lead to the discovery of potent enzyme inhibitors, as seen in the development of inhibitors for 5α-reductase and steroid sulfatase. nih.govnih.gov The estrane nucleus of this compound can also be used to create fluorescently labeled or radiolabeled probes for use in receptor binding assays and imaging studies. nih.gov The ongoing development of novel ligands for various receptors often involves exploring diverse chemical scaffolds. nih.govnih.gov

Q & A

Q. How can conflicting bioactivity data from cell-based vs. animal models be reconciled?

  • Methodological Answer : Perform interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Validate in 3D organoid cultures to bridge in vitro-in vivo gaps. Publish negative results and raw datasets to avoid publication bias .

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